4-methyl-2-(methylsulfanyl)-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine
Description
4-Methyl-2-(methylsulfanyl)-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine is a pyrimidine derivative featuring:
- Methylsulfanyl group at position 2.
- Methyl group at position 3.
- Azetidine ring at position 6, further substituted with a bicyclic octahydrocyclopenta[c]pyrrole moiety.
Properties
IUPAC Name |
2-[1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)azetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4S/c1-11-6-15(18-16(17-11)21-2)20-9-14(10-20)19-7-12-4-3-5-13(12)8-19/h6,12-14H,3-5,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBZXJIBVGUFAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CC(C2)N3CC4CCCC4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methyl-2-(methylsulfanyl)-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine is a complex organic compound that belongs to the pyrimidine class, known for its diverse biological activities. This article reviews the current understanding of its biological activity, including antibacterial, enzyme inhibition, and potential therapeutic effects.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a pyrimidine ring substituted with a methylsulfanyl group and an azetidine moiety, which may contribute to its biological properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrimidine derivatives. Compounds similar to this compound have shown effectiveness against various bacterial strains.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak |
The mechanism of action is often attributed to the disruption of bacterial cell walls and interference with metabolic pathways .
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease.
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Strong Inhibitor | 0.63 ± 0.001 |
| Urease | Strong Inhibitor | 2.14 ± 0.003 |
These activities suggest potential applications in treating conditions like Alzheimer's disease and other disorders related to enzyme dysregulation .
Case Studies
- Study on Antimicrobial Properties : A synthesis of various pyrimidine derivatives demonstrated that compounds bearing the methylsulfanyl group exhibited significant antibacterial activity against Salmonella typhi and Bacillus subtilis, with some derivatives showing IC50 values indicating strong inhibition of AChE .
- Enzyme Inhibition Research : Another study focused on the enzyme inhibition properties of synthesized piperidine derivatives, revealing that several compounds, including those structurally related to our compound of interest, displayed promising results against urease and AChE, suggesting their potential in pharmacotherapy for metabolic disorders .
Comparison with Similar Compounds
Position 4 Substituent Variations
- 4-Ethyl analog (BE72921): The compound 4-ethyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine (CAS: 2549044-94-0) differs by an ethyl group at position 4 instead of methyl. Impact: The ethyl substitution increases lipophilicity (logP ~1.2 vs. Molecular weight increases by ~14 Da (C16H24N4: 272.39 g/mol) .
Position 6 Azetidine Modifications
- 6-[3-(Methylamino)azetidin-1-yl]pyrimidine derivatives: describes 6-[3-(methylamino)azetidin-1-yl]-2-(2-methylpropyl)pyrimidin-4-amine, a histamine H4 receptor antagonist. Key difference: Replacement of the bicyclic octahydrocyclopenta[c]pyrrole with a methylamino group simplifies the structure. Functional effect: The bicyclic system in the target compound likely enhances rigidity and receptor binding selectivity due to steric and electronic effects .
Piperidine-substituted analogs :
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine (Acta Cryst. E69, o197) replaces azetidine with a six-membered piperidine ring.
Position 2 Substituent Variations
- Methylsulfanyl vs. Piperazine :
The compound 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine (Ref: 3D-SDC45075) replaces methylsulfanyl with a basic piperazine group.
TLR7-9 Antagonism
Compounds with azetidine-morpholine or azetidine-bicyclic motifs (e.g., 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile) are reported as TLR7-9 antagonists for systemic lupus erythematosus (SLE) .
Histamine H4 Receptor Modulation
The 6-[3-(methylamino)azetidin-1-yl]pyrimidin-4-amine scaffold () demonstrates H4 receptor antagonism.
- Structural advantage : The target compound’s bicyclic system could enhance receptor subtype selectivity over simpler azetidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
